molecular formula C28H36O4Si B14563143 Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol CAS No. 62093-00-9

Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol

Cat. No.: B14563143
CAS No.: 62093-00-9
M. Wt: 464.7 g/mol
InChI Key: SDYNAZRFRSMFLF-UHFFFAOYSA-N
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Description

Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol is a compound that belongs to the class of organic compounds known as silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal. This compound is particularly interesting due to its unique structure, which includes a trityl group and a silyl ether moiety.

Properties

CAS No.

62093-00-9

Molecular Formula

C28H36O4Si

Molecular Weight

464.7 g/mol

IUPAC Name

acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C26H32O2Si.C2H4O2/c1-25(2,20-27)21-28-29(3,4)26(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24;1-2(3)4/h5-19,27H,20-21H2,1-4H3;1H3,(H,3,4)

InChI Key

SDYNAZRFRSMFLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(CO)CO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol typically involves the protection of an alcohol group using a silyl ether. The process begins with the reaction of 3-hydroxy-2,2-dimethylpropan-1-ol with trityl chloride in the presence of a base to form the trityl-protected alcohol. This intermediate is then reacted with dimethylsilyl chloride to form the final product. The reaction conditions usually involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The key to industrial synthesis is maintaining strict control over reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound back to its alcohol form.

    Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols.

Scientific Research Applications

Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol primarily involves its role as a protecting group. The silyl ether group protects the hydroxyl group from unwanted reactions by forming a stable, inert compound. The trityl group further enhances the stability of the molecule. The protection is typically achieved through the formation of a covalent bond between the silicon atom and the oxygen atom of the hydroxyl group. This bond can be cleaved under specific conditions, such as the presence of fluoride ions, to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Similar in function but less bulky compared to the trityl-silyl ether.

    Tetrahydropyranyl ethers: Another class of protecting groups for alcohols, but with different stability and removal conditions.

    Methoxymethyl ethers: Used for protecting alcohols but are less stable under acidic conditions.

Uniqueness

Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol is unique due to the presence of both trityl and silyl groups, which provide enhanced stability and protection compared to other silyl ethers. This makes it particularly useful in complex synthetic routes where multiple protection and deprotection steps are required .

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